![molecular formula C32H23ClN2O6S2 B4963306 N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide], also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 630.83 g/mol.
作用机制
The mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] can inhibit the activity of protein kinase C (PKC), which plays a key role in cell growth and differentiation. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] is not very soluble in water, which may make it difficult to use in certain assays.
未来方向
There are several potential future directions for research on N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]. One area of interest is in the development of new cancer therapies based on N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]. Researchers are also interested in exploring the potential use of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] in the treatment of other diseases such as Alzheimer's disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] and to identify potential side effects and toxicity issues.
合成方法
The synthesis of N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] involves the reaction between 2-chloro-1,4-phenylenediamine and N-(phenylsulfonyl)benzamide in the presence of a catalyst. The reaction occurs in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
科学研究应用
N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has been widely studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide] has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(benzenesulfonyl)-N-[4-[benzenesulfonyl(benzoyl)amino]-3-chlorophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN2O6S2/c33-29-23-26(34(31(36)24-13-5-1-6-14-24)42(38,39)27-17-9-3-10-18-27)21-22-30(29)35(32(37)25-15-7-2-8-16-25)43(40,41)28-19-11-4-12-20-28/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVSBJOYYVQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

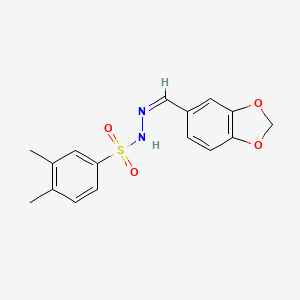
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4963252.png)
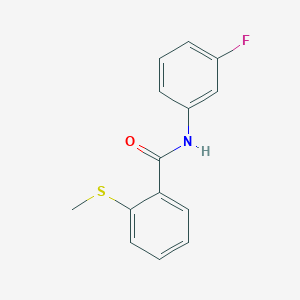
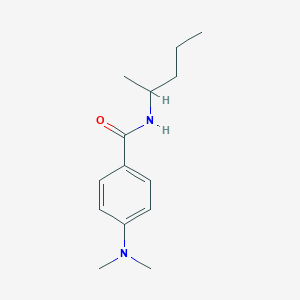
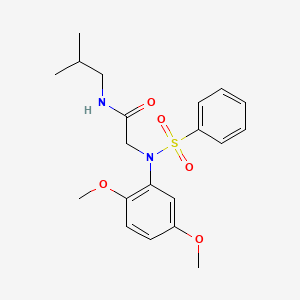
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)
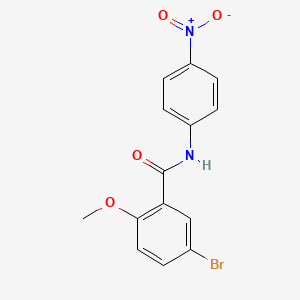

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)